
TRK Inhibitor 7d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRK Inhibitor 7d is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs), which are encoded by the neurotrophic tyrosine receptor kinase genes. These kinases play a crucial role in the development and function of the nervous system. This compound is particularly significant in the treatment of cancers that involve TRK gene fusions, which lead to the constitutive activation of TRK proteins and subsequent uncontrolled cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRK Inhibitor 7d involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
TRK Inhibitor 7d undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .
Applications De Recherche Scientifique
TRK Inhibitor 7d has a wide range of scientific research applications:
Mécanisme D'action
TRK Inhibitor 7d exerts its effects by binding to the active site of TRK proteins, preventing their interaction with neurotrophins. This inhibition blocks the downstream signaling pathways that promote cell survival, proliferation, and differentiation. The primary molecular targets are the TRKA, TRKB, and TRKC proteins, which are encoded by the neurotrophic tyrosine receptor kinase 1, 2, and 3 genes, respectively .
Comparaison Avec Des Composés Similaires
TRK Inhibitor 7d is compared with other TRK inhibitors such as larotrectinib, entrectinib, and zurletrectinib. While all these compounds target TRK proteins, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high efficacy in TRK fusion-positive cancers.
Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK proteins.
Zurletrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations.
This compound’s uniqueness lies in its potential to provide more effective treatment options for patients with TRK fusion-positive cancers, especially those who have developed resistance to first-generation inhibitors .
Propriétés
Formule moléculaire |
C35H33F3N8O3 |
|---|---|
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48) |
Clé InChI |
BGQOUQWQPRPBKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


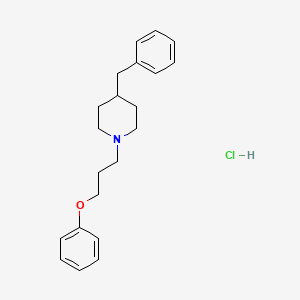
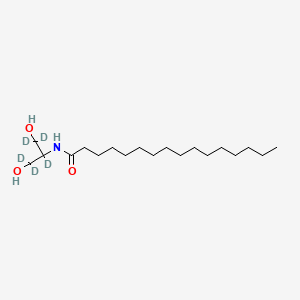

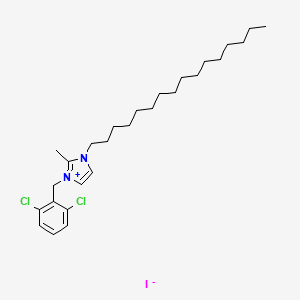
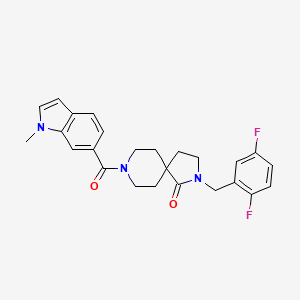

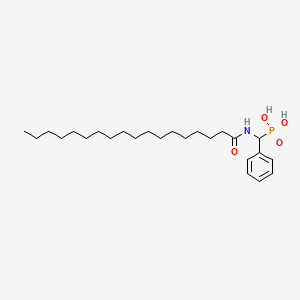

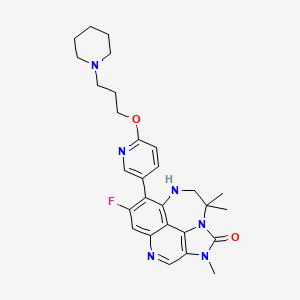
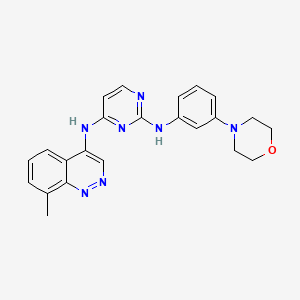

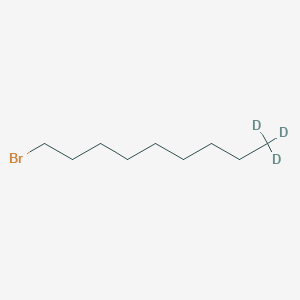
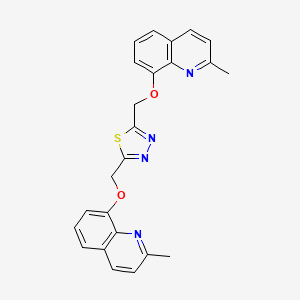
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
